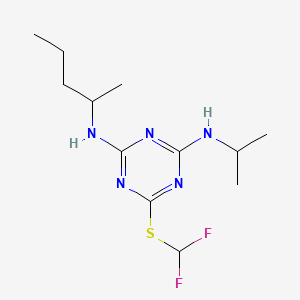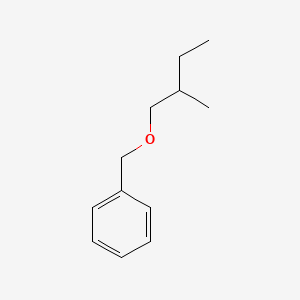
2-Methylbutyl benzyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl benzyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular ether consists of a benzyl group and a 2-methylbutyl group connected via an oxygen atom. Ethers are generally known for their relatively low reactivity, making them useful as solvents in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-methylbutyl benzyl ether is the Williamson ether synthesis. This involves the reaction of a benzyl halide (such as benzyl chloride) with 2-methylbutanol in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion (formed from 2-methylbutanol) attacks the benzyl halide, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as silver oxide can also be employed to facilitate the reaction under milder conditions .
Types of Reactions:
Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.
Reduction: Ethers do not typically undergo reduction reactions.
Substitution: Ethers can undergo cleavage reactions in the presence of strong acids like hydrobromic acid or hydroiodic acid.
Common Reagents and Conditions:
Acidic Cleavage: Using hydrobromic acid or hydroiodic acid, the ether bond can be cleaved to form benzyl alcohol and 2-methylbutyl halide.
Oxidative Conditions: Strong oxidizing agents like ozone or hydrogen peroxide can lead to the formation of peroxides.
Major Products Formed:
From Acidic Cleavage: Benzyl alcohol and 2-methylbutyl halide.
From Oxidation: Peroxides (under strong oxidative conditions).
Applications De Recherche Scientifique
2-Methylbutyl benzyl ether has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the preparation of certain biochemical reagents and intermediates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the manufacture of fragrances and flavorings due to its pleasant aroma
Mécanisme D'action
The primary mechanism of action for 2-methylbutyl benzyl ether involves its role as a solvent. It can dissolve various organic compounds, facilitating their interaction and reaction. The ether oxygen can also participate in hydrogen bonding with other molecules, enhancing solubility and reactivity in certain cases .
Comparaison Avec Des Composés Similaires
Benzyl Ethyl Ether: Similar structure but with an ethyl group instead of a 2-methylbutyl group.
Benzyl Propyl Ether: Contains a propyl group instead of a 2-methylbutyl group.
Benzyl Isopropyl Ether: Features an isopropyl group instead of a 2-methylbutyl group
Uniqueness: 2-Methylbutyl benzyl ether is unique due to the presence of the 2-methylbutyl group, which imparts distinct physical and chemical properties compared to other benzyl ethers. This structural variation can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other ethers may not be as effective.
Propriétés
Numéro CAS |
32793-87-6 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-methylbutoxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
Clé InChI |
YOANEDOLERYMCY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


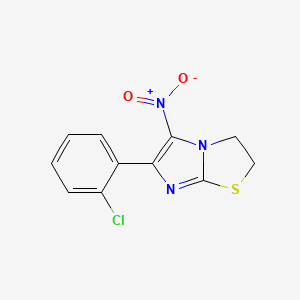
![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
![2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14144682.png)
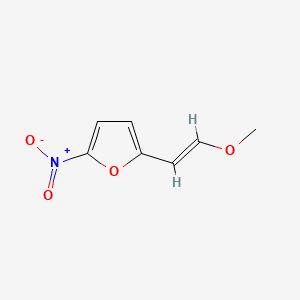
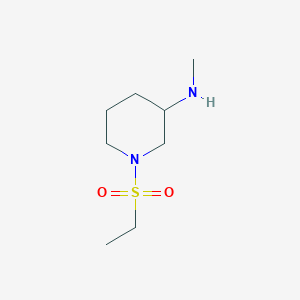
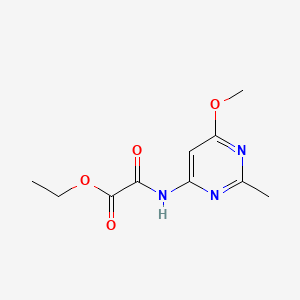
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)
![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)
![(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane](/img/structure/B14144725.png)
![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
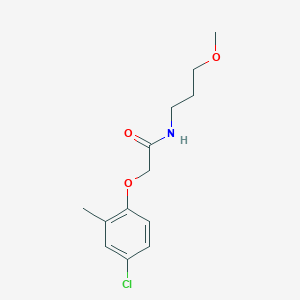
![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
